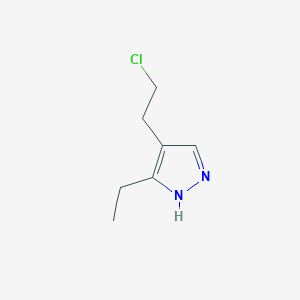

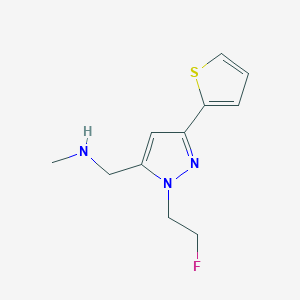

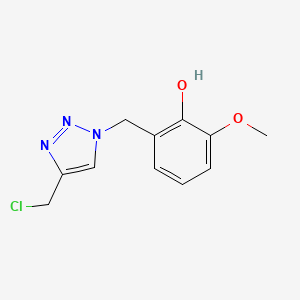

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole

Übersicht

Beschreibung

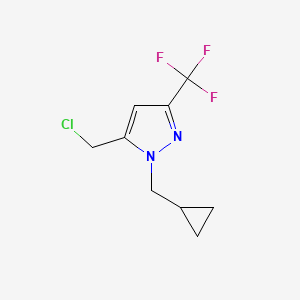

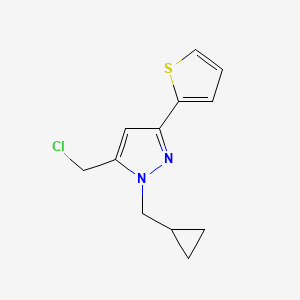

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CEThP) is a heterocyclic compound consisting of a pyrazole ring system with a thiophene and a chloroethyl substituent. It is a relatively new compound that has been gaining attention in scientific research due to its potential applications in various fields. CEThP has shown promise in the areas of drug delivery, catalysis, and material science.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Nanoparticle Generation

- Palladium(II) Complexes and Nano-Particles: The synthesis of palladium(II) complexes using pyrazolated thio/selenoether ligands derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrated their efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% in 2 hours. Furthermore, these complexes facilitated the single-source one-pot synthesis of Pd(4)Se and PdSe nanoparticles, which also catalyze Suzuki coupling reactions (Sharma et al., 2013).

Antimicrobial Activity

- Novel Chitosan Schiff Bases: Heteroaryl pyrazole derivatives, including those related to the 4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole framework, were synthesized and reacted with chitosan to form Schiff bases. These compounds exhibited antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020).

Synthesis Methodologies

- Flexible Synthesis of Pyrazoles: A new method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5 was developed. This approach provides precursors for further chemical modifications and has implications for the design of ligands and potentially active pharmaceutical ingredients (Grotjahn et al., 2002).

Structural Characterization

- Isostructural Thiazoles: The synthesis and structural characterization of isostructural thiazoles featuring a pyrazole moiety demonstrated the versatility of this chemical framework in forming stable compounds with potential applications in material science and medicinal chemistry (Kariuki et al., 2021).

Antidepressant Activity

- Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides: A series of thiophene-based pyrazolines were synthesized and evaluated for their antidepressant activity. One compound in particular showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew et al., 2014).

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)-5-thiophen-3-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMCSDJTLTVRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.